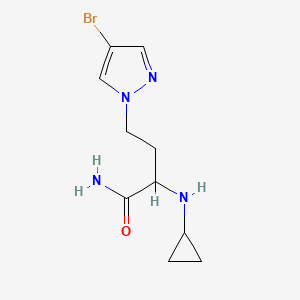

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide

Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide is a brominated pyrazole derivative featuring a cyclopropylamino substituent and a butanamide backbone. Pyrazole-based compounds are widely studied due to their diverse biological activities, including kinase inhibition and antimicrobial properties. This compound’s structure combines a brominated heterocyclic core with a cyclopropane moiety, which may enhance metabolic stability and binding affinity in biological systems.

Properties

Molecular Formula |

C10H15BrN4O |

|---|---|

Molecular Weight |

287.16 g/mol |

IUPAC Name |

4-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)butanamide |

InChI |

InChI=1S/C10H15BrN4O/c11-7-5-13-15(6-7)4-3-9(10(12)16)14-8-1-2-8/h5-6,8-9,14H,1-4H2,(H2,12,16) |

InChI Key |

DCRWDXRDLVNNQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(CCN2C=C(C=N2)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by bromination and subsequent functionalization with a cyclopropylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the interactions of pyrazole-containing compounds with biological targets.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylamino group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Compounds Analyzed:

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16)

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18)

Table 1: Structural and Physicochemical Comparison

Key Findings

Impact of Substituents on Physicochemical Properties

- Melting Points: The sulfonamide-containing compounds (16–18) exhibit higher melting points (129–201°C) compared to pyrazol-3-one derivatives (Example 5.21), likely due to enhanced hydrogen bonding from sulfonamide and carbonyl groups .

- Solubility: The benzenesulfonamide group in Compounds 16–18 improves aqueous solubility, whereas the target compound’s butanamide and cyclopropylamino groups may favor lipid membrane permeability .

Spectroscopic Signatures

- IR Spectroscopy : Sulfonamide derivatives (16–18) show characteristic SO₂ stretches at 1160–1335 cm⁻¹ and C=O peaks at 1653–1670 cm⁻¹. The target compound’s amide group would likely exhibit C=O stretches near 1650 cm⁻¹, similar to Compounds 16–18 .

- ¹H-NMR: The cyclopropylamino group in the target compound would produce distinct proton signals (δ ~1.0–2.5 ppm for cyclopropane CH₂), differing from the aromatic proton environments of Compounds 16–18 (δ ~7.4–8.1 ppm) .

Biological Activity

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including anti-inflammatory, antimicrobial, and analgesic activities, supported by relevant research findings.

- Molecular Formula : C10H14BrN3O2

- Molecular Weight : 288.14 g/mol

- CAS Number : 1341972-21-1

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives show up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM when compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Compound A | 85 | 93 | 10 |

| Compound B | 61 | 76 | 10 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. A study on related pyrazole compounds revealed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. For example, compounds with aliphatic amide pharmacophores demonstrated enhanced antimicrobial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 20 |

| Compound D | S. aureus | 18 |

| Standard Drug (Ampicillin) | E. coli | 22 |

Analgesic Activity

In vivo studies have assessed the analgesic properties of pyrazole derivatives using models such as carrageenan-induced edema in rats. Certain derivatives exhibited significant pain relief comparable to ibuprofen, indicating their potential as analgesics .

Case Studies

-

Study on Pyrazole Derivatives :

A comprehensive investigation into a series of pyrazole derivatives highlighted their effectiveness in reducing inflammation and pain in animal models. Specifically, the derivative corresponding to our compound showed a notable reduction in paw edema after administration . -

Antimicrobial Screening :

In a study evaluating various pyrazole derivatives for antimicrobial activity, our compound was part of a group that demonstrated effective inhibition against multiple bacterial strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.